2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring
Preparation Methods
The synthesis of 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group and the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridine and piperidine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine include other pyridine and piperidine derivatives. These compounds may share some structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a pyridine ring with a methoxy group and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-17-6-2-10-21(24-17)28-16-18-7-4-12-25(15-18)22(27)19-8-3-9-20(14-19)26-13-5-11-23-26/h2-3,5-6,8-11,13-14,18H,4,7,12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWIMHQFQIHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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